

Val9-Oxytocin: Uncharted Territory in Oxytocin Analogue Research

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Compound of Interest		
Compound Name:	Val9-Oxytocin	
Cat. No.:	B12398561	Get Quote

Despite a comprehensive search of scientific literature, no published studies detailing the synthesis, pharmacological properties, or biological effects of **Val9-Oxytocin** were identified. This indicates that an oxytocin analogue with a valine substitution at the 9th position is not a commonly researched compound, and as a result, key findings of its effects in different species cannot be replicated or compared at this time.

For researchers, scientists, and drug development professionals interested in the landscape of oxytocin analogues, the absence of data on **Val9-Oxytocin** is in itself a significant finding. It highlights a gap in the current understanding of structure-activity relationships at the C-terminal of the oxytocin molecule. While numerous studies have explored substitutions at other positions to enhance receptor affinity, selectivity, or pharmacokinetic profiles, the 9th position, occupied by glycine in native oxytocin, appears to be a less-explored frontier.

The Importance of Position 9 in Oxytocin Analogues

The C-terminal tripeptide (Pro-Leu-Gly-NH2) of oxytocin is crucial for its biological activity. Modifications in this region can dramatically alter the molecule's interaction with the oxytocin receptor (OTR) and related vasopressin receptors (V1aR, V1bR, and V2R). Studies on other position 9-substituted analogues have demonstrated a range of effects, from potent agonism to antagonism of the oxytocin receptor. The lack of information on a valine substitution at this position leaves a void in our understanding of how a moderately bulky, hydrophobic amino acid influences receptor binding and signal transduction.



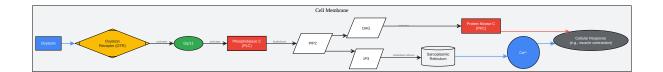
Standard Oxytocin: A Benchmark for Comparison

To provide context for any future research on **Val9-Oxytocin**, it is essential to understand the well-established signaling pathway and biological effects of native oxytocin.

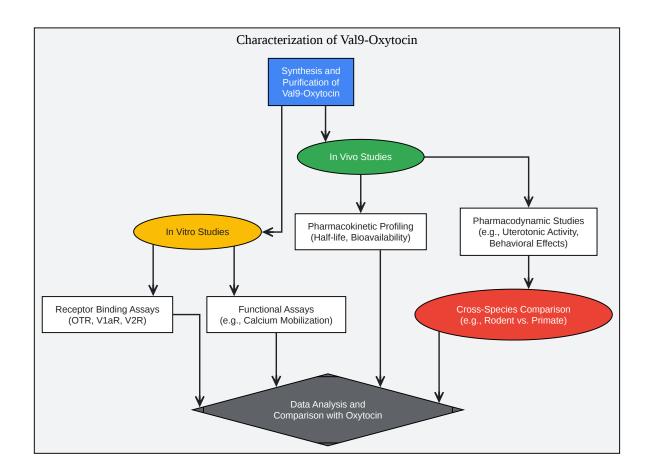
Oxytocin Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor, a G-protein coupled receptor (GPCR). This binding primarily activates the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are fundamental to many of oxytocin's physiological effects, such as uterine contractions and milk ejection.









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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com